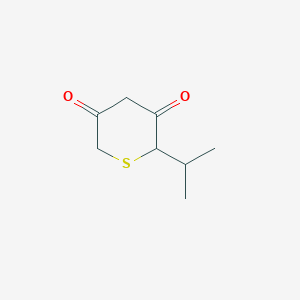
2-(propan-2-yl)thiane-3,5-dione
Overview
Description
2-(propan-2-yl)thiane-3,5-dione is a chemical compound with the molecular formula C8H12O2S and a molecular weight of 172.25 g/mol . It is also known by its IUPAC name, 2-isopropyl-2H-thiopyran-3,5(4H,6H)-dione . This compound is characterized by a thiopyran ring substituted with an isopropyl group and two keto groups at positions 3 and 5.
Preparation Methods
The synthesis of 2-(propan-2-yl)thiane-3,5-dione typically involves the reaction of thiopyran derivatives with isopropylating agents under controlled conditions . One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the isopropyl group at the desired position on the thiopyran ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(propan-2-yl)thiane-3,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isopropyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives .
Scientific Research Applications
2-(propan-2-yl)thiane-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)thiane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and biological system .
Comparison with Similar Compounds
2-(propan-2-yl)thiane-3,5-dione can be compared with other thiopyran derivatives, such as:
2-methylthiane-3,5-dione: Similar in structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
2-ethylthiane-3,5-dione: Contains an ethyl group, which may affect its reactivity and applications compared to the isopropyl derivative.
2-(tert-butyl)thiane-3,5-dione: The presence of a bulkier tert-butyl group can influence the compound’s steric properties and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-propan-2-ylthiane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
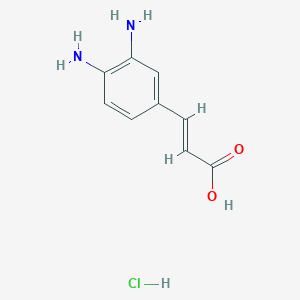
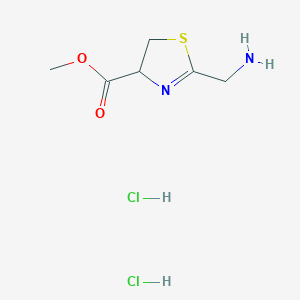
![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
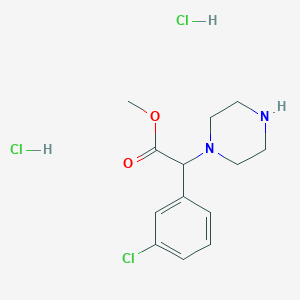
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)
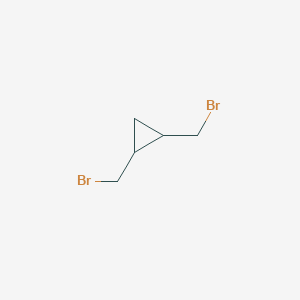

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
